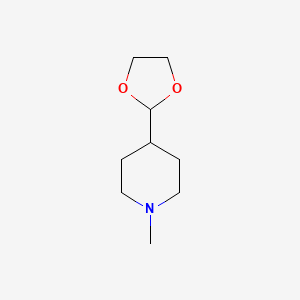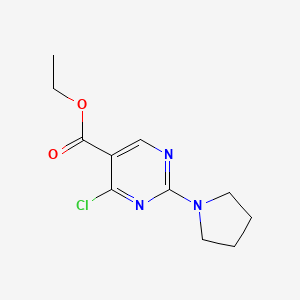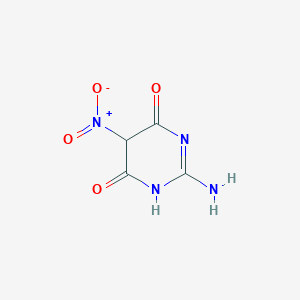
2-amino-5-nitro-4,6-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-nitro-4,6-pyrimidinedione is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-nitro-4,6-pyrimidinedione typically involves the nitration of 2-amino-4,6-dihydroxypyrimidine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-nitro-4,6-pyrimidinedione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Nucleophiles such as alkyl halides, elevated temperatures.
Condensation: Aldehydes or ketones, acidic or basic catalysts, reflux conditions.
Major Products Formed
Reduction: 2,4,6-triaminopyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Condensation: Schiff bases with different substituents.
Scientific Research Applications
2-amino-5-nitro-4,6-pyrimidinedione has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of corrosion inhibitors for metals and alloys, enhancing their durability and resistance to environmental degradation.
Biological Studies: It is employed in the study of enzyme inhibition and interaction with biological macromolecules.
Industrial Applications: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-amino-5-nitro-4,6-pyrimidinedione involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, leading to enzyme inhibition or modification of biological pathways. The amino group can form hydrogen bonds with active sites of enzymes, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dihydroxypyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4,6-triaminopyrimidine: Contains three amino groups, offering different reactivity and applications.
5-nitro-2,4-diaminopyrimidine: Similar structure but with different substitution pattern, affecting its chemical behavior and applications.
Uniqueness
2-amino-5-nitro-4,6-pyrimidinedione is unique due to the presence of both amino and nitro groups on the pyrimidine ring, providing a balance of reactivity and stability. This combination allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C4H4N4O4 |
|---|---|
Molecular Weight |
172.1 g/mol |
IUPAC Name |
2-amino-5-nitro-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C4H4N4O4/c5-4-6-2(9)1(8(11)12)3(10)7-4/h1H,(H3,5,6,7,9,10) |
InChI Key |
XYRMMMZLSANTDL-UHFFFAOYSA-N |
SMILES |
C1(C(=O)NC(=NC1=O)N)[N+](=O)[O-] |
Canonical SMILES |
C1(C(=O)NC(=NC1=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[8-(Aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B1642607.png)
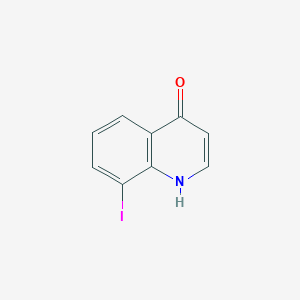
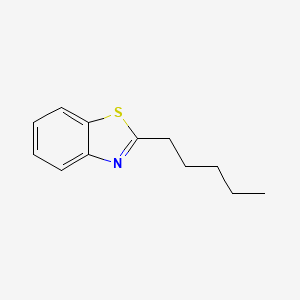
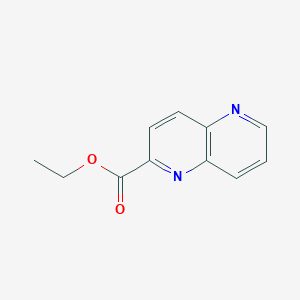

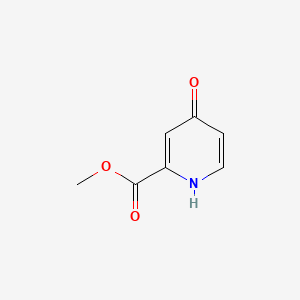
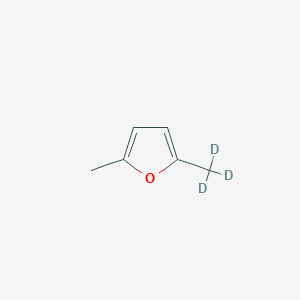
![1H-Naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B1642651.png)
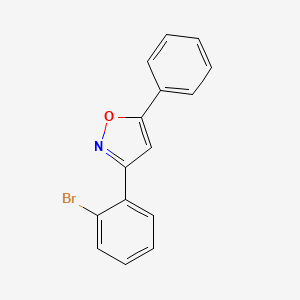
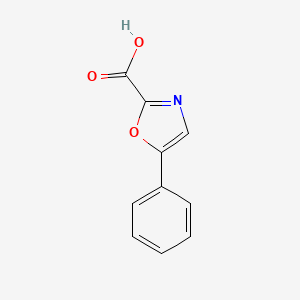
![[5-(2-Methylpropyl)-1,2-oxazol-3-YL]methanol](/img/structure/B1642654.png)
